molecular formula C14H10N2OS B2978053 N-(1,3-benzothiazol-6-yl)benzamide CAS No. 135249-30-8

N-(1,3-benzothiazol-6-yl)benzamide

Cat. No.: B2978053
CAS No.: 135249-30-8
M. Wt: 254.31
InChI Key: GYCSEOAIFGSAHQ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are bicyclic structures containing both benzene and thiazole rings. These compounds have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)benzamide typically involves the reaction of 2-aminobenzothiazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve more scalable and efficient processes. One common method is the condensation of 2-aminobenzenethiol with benzoyl chloride under controlled conditions. This method can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)benzamide
  • N-(1,3-benzothiazol-4-yl)benzamide
  • N-(1,3-benzothiazol-5-yl)benzamide

Uniqueness

N-(1,3-benzothiazol-6-yl)benzamide is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-14(10-4-2-1-3-5-10)16-11-6-7-12-13(8-11)18-9-15-12/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCSEOAIFGSAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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